5-Amino-1-(3-fluoro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-fluoro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11FN4 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Schiff Bases and Antimicrobial Activity
A study conducted by Puthran et al. (2019) involved the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. This research highlighted the synthesis technique and the antimicrobial activity of these bases, with some derivatives showing excellent activity compared to others (Puthran et al., 2019).
Synthetic Routes and Unexpected Derivatives
Faria et al. (2013) described the synthesis of new tetrazoles and unexpected pyrazolopyrimidine derivatives from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles. This study provides insights into the synthetic pathways and the outcomes of these reactions, contributing to the broader understanding of the chemical behavior of these compounds (Faria et al., 2013).
Facile Synthetic Approaches
Research by Ali et al. (2016) focused on the facile synthetic approaches for a new series of pyrazole-4-carbonitrile derivatives. The study explored the reactivity of these derivatives towards active methylene compounds and how they afforded new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold. This research provides valuable information on the versatility and reactivity of these compounds in synthetic chemistry (Ali et al., 2016).
Corrosion Inhibition and Surface Properties
A study by Abdel Hameed et al. (2020) utilized 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile as a precursor for corrosion inhibition compounds. The research highlighted the surface properties, surface tension, and corrosion inhibition performance of these compounds, providing a scientific understanding of their applications in protecting materials from corrosion (Abdel Hameed et al., 2020).
Properties
IUPAC Name |
5-amino-1-(3-fluoro-4-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c1-7-3-4-9(5-11(7)13)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNJYLMZJLCROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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